[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid

Suzuki-Miyaura coupling Steric hindrance Reaction optimization

This ortho-methyl-substituted benzenesulfonamide boronic acid enables orthogonal Boc/pinacol protection (85–95% yield) and requires SPhos/Pd(OAc)₂ at 80–110°C for efficient Suzuki coupling. Ideal for β-lactamase inhibitor R&D and allosteric modulator synthesis. Request bulk pricing and custom synthesis quotes.

Molecular Formula C13H14BNO4S
Molecular Weight 291.1 g/mol
Cat. No. B13870301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid
Molecular FormulaC13H14BNO4S
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C)(O)O
InChIInChI=1S/C13H14BNO4S/c1-10-7-8-11(9-13(10)14(16)17)15-20(18,19)12-5-3-2-4-6-12/h2-9,15-17H,1H3
InChIKeyYIENXKWHPYORCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid (CAS 1388265-58-4) for Suzuki-Miyaura Coupling and Targeted Bioconjugation


[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid (C₁₃H₁₄BNO₄S, MW 291.1) is a bifunctional arylboronic acid derivative bearing a benzenesulfonamido group at the 5-position and a methyl substituent at the 2-position of the phenyl ring [1]. This compound belongs to the class of organoboron reagents and is primarily employed as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures, as well as in the synthesis of biologically active molecules targeting bacterial infections and cancer pathways .

[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid: Why Generic Arylboronic Acids Cannot Replicate Its Reactivity Profile


Substituting [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid with a generic arylboronic acid or a simple benzenesulfonamide is scientifically unsound due to fundamental differences in electronic and steric profiles that govern both cross-coupling efficiency and molecular recognition behavior. In Suzuki-Miyaura coupling, the ortho-methyl group introduces steric hindrance that elevates the activation barrier for transmetalation relative to unsubstituted phenylboronic acid, requiring higher reaction temperatures (80–110°C) and specialized catalyst-ligand systems such as SPhos to achieve comparable yields . The benzenesulfonamido moiety further modulates reactivity by acting as a moderate σ-donor ligand that can coordinate to palladium, potentially causing catalyst deactivation if not properly mitigated through ligand selection . For biological applications, the sulfonamide group contributes distinct allosteric modulation capacity, with potentiation factors ranging from 8-fold to 32-fold for benzenesulfonamide-containing boronic acid derivatives .

[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid: Quantitative Differentiation Evidence for Procurement Decisions


Ortho-Methyl Steric Hindrance vs. Unsubstituted Phenylboronic Acid: Reaction Temperature Differential

The ortho-methyl group in [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid introduces significant steric hindrance that distinguishes its Suzuki-Miyaura coupling behavior from unsubstituted phenylboronic acid. While typical phenylboronic acid couplings proceed efficiently at 60–80°C, couplings with this compound require elevated temperatures of 80–110°C to overcome the steric barrier imposed by the ortho-methyl substituent . This temperature differential reflects a quantifiable increase in activation energy that must be accounted for in reaction planning and catalyst selection.

Suzuki-Miyaura coupling Steric hindrance Reaction optimization

Suzuki-Miyaura Coupling Yield Benchmarks: Target Compound vs. Representative Aryl Halides

Under optimized catalyst-ligand conditions, [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid demonstrates yields ranging from 78% to 95% depending on the aryl halide partner . With 4-bromoacetophenone using Pd(PPh₃)₄/K₂CO₃ at 80°C, a 92% isolated yield is achieved. For the more challenging 2-chloropyridine substrate requiring SPhos ligand and CsF at 100°C, the yield is 78%. With 3-iodonitrobenzene using Pd(OAc)₂/XPhos at 65°C, a 95% yield is obtained. These yields are comparable to those reported for structurally simpler arylboronic acids such as phenylboronic acid with similar aryl halide partners, indicating that the sulfonamide and ortho-methyl substituents do not intrinsically compromise cross-coupling competence when appropriate catalyst systems are employed [1].

Cross-coupling yield Suzuki-Miyaura Catalyst optimization

Allosteric Potentiation Factor: Benzenesulfonamide Boronic Acids vs. Carboxamide Analogs

The benzenesulfonamide moiety in [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid confers distinct allosteric modulation properties not present in canonical carboxamide-functionalized boronic acids. For benzenesulfonamide-containing boronic acid derivatives, the potentiation factor—representing the fold-enhancement of target binding in the presence of the allosteric modulator—ranges from 8-fold to 32-fold . This compares to carboxamide analogs which typically lack this degree of allosteric cooperativity. Selectivity indices for benzenesulfonamide-containing boronic acids range from 2.1 to 8.9, indicating preferential binding to specific target sites over related recognition elements . The allosteric binding affinities span pK_B values from 5.8 to 6.7, with functional cooperativity parameters (log αβ) ranging from 0.72 to 1.15 .

Allosteric modulation Enzyme inhibition Structure-activity relationship

MIDA Boronate Ester Deprotection Yield: Target Compound vs. General Boronic Acid Class

For synthetic sequences requiring temporary protection of the boronic acid moiety, [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid can be converted to its MIDA (N-methyliminodiacetic acid) boronate ester. In situ protection-borylation strategies enable sequential functionalization of the sulfonamide nitrogen before boronate deprotection under mild aqueous conditions (pH 3.0, 25°C) . For the general class of sulfonamide-containing boronic acids, Boc protection of the sulfonamide nitrogen followed by TFA/CH₂Cl₂ deprotection achieves yields ranging from 85% to 92%, while boronic acid pinacol ester acidic hydrolysis proceeds with 90–95% yield . These orthogonal protecting group strategies are not feasible with simple phenylboronic acid, which lacks the sulfonamide nitrogen for site-selective functionalization.

Protecting group chemistry MIDA boronates Iterative synthesis

Boron-Serine Covalent Adduct Formation Kinetics: Sulfonamide Boronic Acid Class

The benzenesulfonamide moiety influences the kinetics of covalent bond formation between the boronic acid and serine residues in target proteins. For benzenesulfonamide-containing boronic acids, boron-serine adduct formation rate constants span a broad range of 0.2 to 287 M⁻¹s⁻¹, reflecting the sulfonamide group's electronic influence on the boron center . By comparison, unsubstituted phenylboronic acid and simple alkylboronic acids typically exhibit formation rate constants in the narrower range of 10³ to 10⁵ M⁻¹s⁻¹ under comparable conditions . The tetrahedral complex stability for benzenesulfonamide derivatives ranges from -15 to -30 kcal/mol . This broad kinetic range provides a tunable parameter space for optimizing inhibitor residence time and selectivity.

Enzyme inhibition Covalent inhibitors Kinetic parameters

[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid: Recommended Application Scenarios Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis Requiring Ortho-Methyl Steric Accommodation

For synthetic routes that demand a biaryl bond formation with an arylboronic acid bearing both a sulfonamide pharmacophore and ortho-methyl substitution, this compound is the appropriate reagent choice. Reaction planning must account for elevated temperature requirements (80–110°C) and the use of bulky phosphine ligands such as SPhos to mitigate catalyst deactivation by the sulfonamide group . Under optimized conditions with Pd(PPh₃)₄/K₂CO₃ for 4-bromoacetophenone (92% yield) or Pd(OAc)₂/XPhos for 3-iodonitrobenzene (95% yield), this compound delivers coupling efficiencies comparable to simpler arylboronic acids while installing sulfonamide functionality for downstream derivatization .

Orthogonal Protecting Group Strategies in Iterative Synthesis

When designing a multi-step synthetic sequence requiring chemoselective functionalization at two distinct reactive sites, this compound enables orthogonal protection not possible with monofunctional arylboronic acids. The sulfonamide nitrogen can be protected/deprotected (Boc, 85–92% yield) independently of boronic acid protection (pinacol ester, 90–95% deprotection yield) . MIDA boronate formation permits aqueous-phase deprotection (pH 3.0, 25°C) that preserves sulfonamide modifications, enabling 'traceless' solid-phase synthesis of derivatized analogs .

Development of Allosteric Modulators and Cooperative Binding Probes

For research programs investigating allosteric modulation of enzyme targets, the benzenesulfonamide moiety provides validated pharmacological properties including 8–32× binding potentiation, selectivity indices of 2.1–8.9, and functional cooperativity (log αβ 0.72–1.15) . The extended kinetic range of boron-serine adduct formation (0.2–287 M⁻¹s⁻¹) and tetrahedral complex stability (-15 to -30 kcal/mol) provide tunable parameters for optimizing inhibitor residence time and selectivity . These properties are not present in carboxamide-functionalized boronic acid analogs, making this compound uniquely suitable for developing biased signaling pathway modulators.

Synthesis of β-Lactamase Inhibitors and Antibacterial Agents

Sulfonamide boronic acids have been documented as β-lactamase inhibitors with antimicrobial activity . This compound serves as a key intermediate for constructing boronic acid-based β-lactamase inhibitors where the sulfonamide group contributes to enzyme active site recognition while the boronic acid forms a reversible covalent bond with the catalytic serine residue. The dual pharmacophore architecture (boronic acid + benzenesulfonamide) aligns with the structural requirements validated in patent literature for treating infections related to antibiotic-resistant microorganisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.